molecular formula C15H19FN6O B14091096 5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B14091096
M. Wt: 318.35 g/mol
InChI Key: OYMFZSILJAWIPE-UHFFFAOYSA-N
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Description

5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the fluoro and isopropyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating and alkylating agents.

    Attachment of the piperazine ring: This step might involve the reaction of the intermediate compound with 4-(pyrimidin-4-yl)piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions might target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, dihydropyrimidinones have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound might exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential to treat diseases such as cancer, bacterial infections, and neurological disorders. This compound could be explored for similar therapeutic applications.

Industry

Industrially, the compound might be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,4-dihydropyrimidin-4-one: A simpler analog with similar core structure.

    6-Isopropyl-2,4-dihydropyrimidin-4-one: Another analog with an isopropyl group but lacking the piperazine ring.

    4-(Pyrimidin-4-yl)piperazine derivatives: Compounds with similar piperazine and pyrimidine moieties.

Uniqueness

The uniqueness of 5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one lies in its combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H19FN6O

Molecular Weight

318.35 g/mol

IUPAC Name

5-fluoro-4-propan-2-yl-2-(4-pyrimidin-4-ylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C15H19FN6O/c1-10(2)13-12(16)14(23)20-15(19-13)22-7-5-21(6-8-22)11-3-4-17-9-18-11/h3-4,9-10H,5-8H2,1-2H3,(H,19,20,23)

InChI Key

OYMFZSILJAWIPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC=NC=C3)F

Origin of Product

United States

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